molecular formula C18H30ClNO3 B1666915 Betaxolol hydrochloride CAS No. 63659-19-8

Betaxolol hydrochloride

Cat. No.: B1666915
CAS No.: 63659-19-8
M. Wt: 343.9 g/mol
InChI Key: CHDPSNLJFOQTRK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Betaxolol hydrochloride selectively blocks catecholamine stimulation of beta (1)-adrenergic receptors in the heart and vascular smooth muscle . This interaction results in a reduction of heart rate, cardiac output, systolic and diastolic blood pressure .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by reducing heart rate and blood pressure, thereby affecting the cardiovascular system . It also prevents the release of renin, a hormone produced by the kidneys, which leads to constriction of blood vessels .

Molecular Mechanism

The molecular mechanism of action of this compound involves its selective blocking of catecholamine stimulation of beta (1)-adrenergic receptors in the heart and vascular smooth muscle . This results in a reduction of heart rate, cardiac output, systolic and diastolic blood pressure .

Temporal Effects in Laboratory Settings

It is known that this compound has a long duration of action, with significant reduction in exercise-induced tachycardia being observed in healthy subjects 48 hours after the administration of a single 40mg dose .

Dosage Effects in Animal Models

In animal studies, this compound’s beta-blocking potency was found to be about 4 times that of propranolol after oral administration . The usual dosage reduces systolic and diastolic blood pressures by about 15mm Hg in most patients with mild to moderate hypertension .

Metabolic Pathways

This compound is primarily metabolized in the liver. Approximately 15% of the administered dose is excreted as unchanged drug, the remainder being metabolites whose contribution to the clinical effect is negligible .

Transport and Distribution

This compound is approximately 50% bound to plasma proteins . It is eliminated primarily by liver metabolism and secondarily by renal excretion .

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with beta (1)-adrenergic receptors located mainly in the heart .

Preparation Methods

Synthetic Routes and Reaction Conditions: Betaxolol hydrochloride is synthesized through a multi-step process. The key steps involve the reaction of 2-(cyclopropylmethoxy)ethylamine with 4-(2-hydroxy-3-isopropylaminopropoxy)phenol. The resulting product is then treated with hydrochloric acid to form this compound .

Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) to ensure purity and consistency. The process involves the use of acetonitrile, methanol, and phosphate buffer as solvents .

Chemical Reactions Analysis

Types of Reactions: Betaxolol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include formaldehyde (from oxidation) and various substituted derivatives (from substitution reactions).

Mechanism of Action

Comparison with Similar Compounds

Uniqueness of Betaxolol Hydrochloride: this compound is unique due to its high selectivity for beta-1-adrenergic receptors, which minimizes systemic side effects such as bronchospasm. It also has a longer half-life compared to other beta blockers, allowing for once-daily dosing .

Properties

IUPAC Name

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDPSNLJFOQTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63659-18-7 (Parent)
Record name Betaxolol hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30979876
Record name 1-(Isopropylamino)-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63659-19-8, 72424-72-7
Record name Betaxolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63659-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betaxolol hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072424727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betaxolol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760048
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Isopropylamino)-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETAXOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X97D2XT0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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